(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol
Overview
Description
(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research This compound features a stereocenter at the second carbon, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, p-tolualdehyde, and an appropriate chiral amine.
Formation of Intermediate: The initial step involves the condensation of benzaldehyde and p-tolualdehyde with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Utilizing a chiral catalyst to achieve enantioselective hydrogenation of the imine intermediate.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of nitro or bromo derivatives on the aromatic rings.
Scientific Research Applications
(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator, depending on the target.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol: The enantiomer of the compound, differing in its stereochemistry.
2-Amino-3-phenylpropan-1-ol: Lacks the p-tolyl groups, resulting in different chemical properties.
2-Amino-3-phenyl-1,1-diphenylpropan-1-ol: Contains phenyl groups instead of p-tolyl groups.
Properties
IUPAC Name |
2-amino-1,1-bis(4-methylphenyl)-3-phenylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-17-8-12-20(13-9-17)23(25,21-14-10-18(2)11-15-21)22(24)16-19-6-4-3-5-7-19/h3-15,22,25H,16,24H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOVCUROOVMNMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(CC3=CC=CC=C3)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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